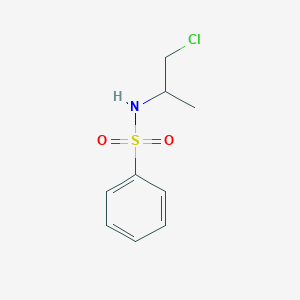
2,6-Dimethyl-4-propoxycyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-propoxycyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two methyl groups at positions 2 and 6, a propoxy group at position 4, and a hydroxyl group at position 1 on the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propoxycyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of 2,6-dimethylcyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the propoxy group at position 4. The final step involves the reduction of the ketone group to a hydroxyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the alkylation reaction, and the reduction process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-propoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., propyl bromide) in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-propoxycyclohexanone or 2,6-dimethyl-4-propoxycyclohexanoic acid.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted cyclohexane derivatives with different alkyl or aryl groups.
科学研究应用
2,6-Dimethyl-4-propoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
作用机制
The mechanism of action of 2,6-Dimethyl-4-propoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated processes.
相似化合物的比较
2,6-Dimethyl-4-propoxycyclohexan-1-ol can be compared with other similar compounds such as:
2,6-Dimethylcyclohexanol: Lacks the propoxy group, resulting in different chemical and physical properties.
4-Propoxycyclohexanol: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.
2,6-Dimethyl-4-ethoxycyclohexan-1-ol: Contains an ethoxy group instead of a propoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
6289-51-6 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-propoxycyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h8-12H,4-7H2,1-3H3 |
InChI 键 |
ZSBSCRJAILDMEV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1CC(C(C(C1)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


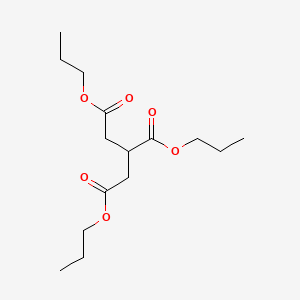


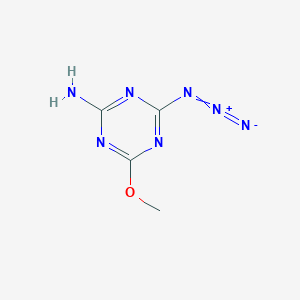



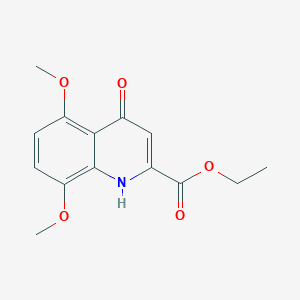
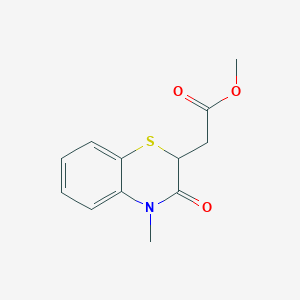

![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)

